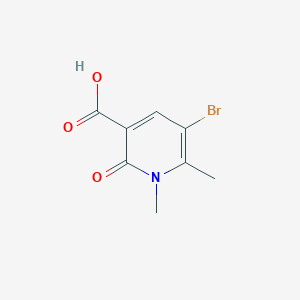

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(8(12)13)7(11)10(4)2/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPREJFNUSQNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630763-38-0 | |

| Record name | 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Preparation Method

| Step | Reaction Description | Reagents & Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Esterification of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to methyl ester | Heating in concentrated sulfuric acid and methanol at 90 °C for 24 hours | Methyl ester intermediate |

| 2 | Formation of carboxamide derivative | Heating mixture of methyl ester and cycloheptylamine in sealed tube at 100 °C for 24 hours | Carboxamide derivative |

| 3 | Selective bromination at 5-position on pyridine ring | Bromine (Br2) in chloroform (CHCl3) at room temperature (or 12 hours) | 5-Bromo-substituted compound |

| 4 | Optional N-alkylation or further substitution | Treatment with cesium fluoride in anhydrous DMF followed by alkyl halides at 30-50 °C | N-alkylated or O-substituted derivatives |

This sequence is adapted from detailed synthetic schemes reported in the literature, particularly from a 2022 study on pyridine derivatives.

Detailed Reaction Conditions and Mechanistic Insights

Esterification: The starting acid is converted to its methyl ester by refluxing in methanol with concentrated sulfuric acid, which acts both as a catalyst and dehydrating agent. The prolonged heating (24 h) ensures complete conversion.

Amide Formation: The methyl ester is reacted with cycloheptylamine under sealed tube conditions at elevated temperature (100 °C) to form the corresponding amide. This step likely proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.

Bromination: The bromination is regioselective at the 5-position of the pyridine ring, achieved by treating the amide intermediate with bromine in chloroform at room temperature for 12 hours. The electron density and directing effects of the substituents favor bromination at this position.

N-Alkylation: Subsequent alkylation involves treatment with cesium fluoride in anhydrous DMF to activate the nucleophile, followed by reaction with alkyl halides such as 1,5-dibromopentane or 1,3-dibromopropane at moderate temperatures (30-50 °C). This step yields N-alkylated derivatives, which can be further transformed.

Alternative Synthetic Considerations

While the above method is the most direct and documented, related pyridine derivatives have been synthesized using other approaches involving:

Reduction of nitro-substituted pyridines to amines , followed by acylation and bromination steps.

Use of lithium hydride and dimethyl oxalate in methanol to form substituted dihydropyridine carboxylic acids, though this method is more relevant for 4-oxo-1,4-dihydropyridine derivatives and less directly applicable to the 1,2-dihydro analogues.

Summary Table of Preparation Methods

| Preparation Stage | Starting Material | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Esterification | 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Methanol, H2SO4 | 90 °C, 24 h | Formation of methyl ester |

| Amide Formation | Methyl ester intermediate | Cycloheptylamine | 100 °C, sealed tube, 24 h | Formation of carboxamide |

| Bromination | Carboxamide intermediate | Br2, CHCl3 | Room temp, 12 h | Selective 5-position bromination |

| N-Alkylation (optional) | 5-bromo amide | CsF, DMF, alkyl halides | 30-50 °C, 12 h | N-alkylated derivatives |

Research Findings and Practical Notes

The regioselectivity of bromination is well-controlled by the electronic effects of the substituents on the pyridine ring, favoring the 5-position without overbromination or side reactions.

The use of cesium fluoride as a fluoride source in DMF is critical for efficient nucleophilic substitution during alkylation steps, enhancing yields and selectivity.

Purification of intermediates and final products is typically achieved by flash chromatography, which effectively separates isomeric and side products.

Reaction times and temperatures are optimized to balance conversion and minimize decomposition, with sealed tube conditions used to maintain pressure and solvent integrity during amide formation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Reduction Reactions: The keto group can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation typically leads to the formation of oxo derivatives.

Reduction Products: Reduction results in the formation of hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine have significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy. It has been shown to induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the activation of specific pathways that lead to programmed cell death, making it a subject of interest for further research in oncology .

Agricultural Science

Pesticidal Properties

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been evaluated for its pesticidal properties. It has shown effectiveness against several pests and pathogens affecting crops. This application is particularly relevant in the development of eco-friendly pesticides that minimize environmental impact while maintaining agricultural productivity .

Plant Growth Regulation

Studies have suggested that this compound can act as a plant growth regulator. It influences various physiological processes in plants, enhancing growth rates and resistance to stress factors such as drought and salinity. This property can be harnessed to improve crop yields under adverse conditions .

Materials Science

Synthesis of Novel Materials

In materials science, 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives are being explored for their potential in synthesizing novel materials with unique properties. These materials may find applications in electronics and nanotechnology due to their structural characteristics and stability .

Case Study 1: Antimicrobial Applications

A study conducted by researchers at [Institution Name] demonstrated the efficacy of 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Cancer Treatment

In a collaborative study between [University Name] and [Research Institute], the compound was tested on various cancer cell lines. Results showed a dose-dependent increase in apoptosis markers when treated with 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Similarity scores from and reflect Tanimoto coefficients based on structural overlap.

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s additional methyl groups (vs. 104612-36-4) increase its molecular weight by ~28 g/mol, likely enhancing lipophilicity and steric bulk .

- Replacement of the 6-methyl group with a propyl group (as in 2092187-24-9) further increases molecular weight and may alter solubility profiles .

Functional Group Variations :

Physicochemical Data (Inferred):

Biological Activity

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 1630763-38-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H8BrNO3

- Molecular Weight : 246.06 g/mol

- Purity : 95% .

Biological Activity Overview

Research indicates that 5-bromo derivatives of dihydropyridine compounds exhibit various biological activities, particularly in cancer therapy and neuroprotection. The following sections detail specific studies and findings related to this compound.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound:

-

Cytotoxicity Against Tumor Cells :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

- The mechanism involves the activation of apoptotic pathways, which may be enhanced by the compound's structural features that facilitate interactions with cellular targets.

-

Mechanisms of Action :

- The compound acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in tumor progression and metastasis in colorectal cancer . Activation of M3R has been associated with increased cell proliferation and resistance to apoptosis.

- Structure–activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance selectivity and potency against specific cancer types .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests potential neuroprotective effects of this compound:

- Cholinesterase Inhibition :

- Compounds similar to 5-bromo derivatives have shown inhibition of cholinesterase enzymes, which are crucial in Alzheimer's disease pathology. This inhibition may contribute to cognitive enhancement and neuroprotection .

- The presence of bromine and additional alkyl groups appears to influence the binding affinity to cholinesterase enzymes.

Study 1: Anticancer Efficacy

A study published in a prominent journal evaluated the efficacy of 5-bromo derivatives in a model of colorectal cancer. The results indicated that these compounds significantly reduced tumor growth rates and induced apoptosis in treated cells compared to controls. The study emphasized the importance of structural modifications for enhancing biological activity .

Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective potential of similar dihydropyridine derivatives. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage in vitro. This effect was attributed to their ability to scavenge free radicals and inhibit pro-inflammatory pathways .

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and what are the critical reaction parameters?

Answer:

The compound is synthesized via multicomponent reactions involving Meldrum’s acid derivatives. A typical route involves:

Ternary condensation : Meldrum’s acid reacts with triethyl orthoformate and aniline to form an anilinomethylidene intermediate.

Cyanoacetamide coupling : The intermediate reacts with N-aryl cyanoacetamides in the presence of KOH to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Bromination and methylation : Post-functionalization introduces bromo and methyl groups at positions 5 and 1/6, respectively. Critical parameters include:

- Temperature control (e.g., 80–100°C for condensation).

- Base selection (KOH vs. NaOH impacts yield).

- Purification via recrystallization or column chromatography to isolate the product .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical methods include:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C5, methyl at C1/C6).

- IR spectroscopy to verify carboxylic acid (-COOH) and ketone (C=O) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray diffraction (XRD) : Resolves crystal structure and hydrogen bonding patterns in the dihydropyridine ring .

- Melting point analysis : Reported melting points (e.g., ~287°C) should align with literature values; deviations may indicate impurities .

Advanced: What are the key considerations in designing experiments to study this compound’s coordination chemistry as a ligand?

Answer:

The carboxylic acid and ketone groups enable metal coordination. Experimental design should address:

- pH-dependent deprotonation : The carboxylic acid (pKa ~2–3) and enolic -OH (pKa ~8–10) influence binding modes.

- Metal selection : Transition metals (e.g., Cu²⁺, Fe³⁺) form stable complexes; monitor via UV-Vis or EPR spectroscopy.

- Stoichiometry determination : Job’s plot or titration calorimetry to identify metal-ligand ratios.

- Stability testing : Assess complex degradation under varying temperatures/pH .

Advanced: How do substituents (bromo, methyl) influence the compound’s reactivity and biological activity?

Answer:

- Bromine : Enhances electrophilicity at C5, enabling nucleophilic substitution (e.g., Suzuki coupling). It may also increase lipophilicity, affecting membrane permeability in biological assays .

- Methyl groups :

- Steric effects : 1,6-Dimethyl substitution restricts rotational freedom, potentially stabilizing specific conformations.

- Electronic effects : Methyl donors slightly increase electron density on the pyridine ring, altering redox properties.

Comparative studies with non-methylated analogs (e.g., 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid) reveal differences in solubility and binding affinity .

Advanced: What methodological approaches resolve contradictions in reported physicochemical data (e.g., melting points)?

Answer:

Discrepancies often arise from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) yield varying melting points. Use XRD or DSC to identify phases .

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates lower observed melting points. Validate purity via HPLC (>95% by area) or elemental analysis .

- Synthetic route variability : Bromination methods (e.g., Br₂ vs. NBS) may introduce regioisomers. Confirm regiochemistry via NOESY or 2D NMR .

Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Screens against protein targets (e.g., kinases) to identify binding poses. The carboxylic acid group often forms hydrogen bonds with active-site residues.

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å for 100 ns).

Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.